molecular formula C11H9N5OS B2390890 N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1467019-01-7

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2390890
CAS RN: 1467019-01-7
M. Wt: 259.29
InChI Key: UTZNLADCGBARIU-UHFFFAOYSA-N
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Description

“N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains several functional groups, including a benzothiazole, a triazole, and a carboxamide group . Benzothiazoles are heterocyclic compounds that are often used in medicinal chemistry due to their diverse biological activities . Triazoles are another class of heterocycles that are known for their stability and versatility, and are often used in the synthesis of pharmaceuticals . Carboxamides are functional groups that are commonly found in a variety of drugs and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole, triazole, and carboxamide functional groups . These groups could potentially participate in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking . The exact structure would need to be determined through experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The benzothiazole and triazole groups are aromatic and relatively stable, but could potentially participate in electrophilic substitution reactions . The carboxamide group could potentially participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxamide group could potentially increase the compound’s solubility in water . The exact physical and chemical properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antibacterial Agents

Researchers have designed and synthesized novel analogs related to the benzothiazole and triazole families, showcasing their potential as promising antibacterial agents. These compounds have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, demonstrating significant antimicrobial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Environmental Applications

A novel magnetic nanoadsorbent based on a derivative of thiazol has been synthesized for the removal of heavy metals from industrial wastes. This adsorbent displayed high capacity and efficiency in removing Zn^2+ and Cd^2+ ions, offering a practical solution for water purification (Zargoosh et al., 2015).

Antimicrobial Activity

Several studies have focused on synthesizing derivatives of thiazole and triazole, evaluating their antimicrobial properties. Compounds bearing these moieties have been reported to exhibit moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Diuretic Activity

Research into biphenyl benzothiazole-2-carboxamide derivatives has revealed their promising diuretic activity. These findings suggest the potential of these compounds in the development of new therapeutic agents for managing conditions that benefit from diuresis (Yar & Ansari, 2009).

Synthetic Chemistry and Drug Design

The versatility of 1,2,3-triazole and its analogues in synthetic chemistry has been explored, with these compounds serving as surrogates for diazo compounds. This research has opened new avenues in the synthesis of complex N-containing structural motifs, which are of significant interest in drug design and development (Akter et al., 2022).

Future Directions

Given the presence of the benzothiazole, triazole, and carboxamide functional groups, this compound could potentially be of interest in the field of medicinal chemistry . Future research could involve further exploration of the compound’s synthesis, characterization, and biological activity . Additionally, the development of analogs with different substituents could potentially lead to compounds with improved properties or novel biological activities .

Mechanism of Action

Target of Action

The primary targets of N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has been shown to have a high inhibitory effect on COX-1, with IC50 values of 11.34 µM .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c1-6-2-3-7-9(4-6)18-11(13-7)14-10(17)8-5-12-16-15-8/h2-5H,1H3,(H,12,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZNLADCGBARIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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